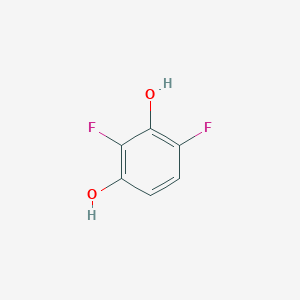

2,4-Difluororesorcinol

概要

説明

2,4-Difluororesorcinol (CAS: 195136-71-1) is a fluorinated derivative of resorcinol, characterized by two fluorine atoms at the 2- and 4-positions of the benzene ring. It is a colorless crystalline solid with a purity ≥95% and is typically stored at -20°C under argon to ensure stability . The compound serves as a critical precursor in synthesizing fluorinated fluoresceins and coumarins, which are widely utilized in biological imaging due to their enhanced photostability and fluorescence quantum yields compared to non-fluorinated analogs . Industrially, it is supplied by companies like Shanghai Aladdin Biochemical Technology and AAT Bioquest, with applications spanning pharmaceuticals, materials science, and biotechnology .

準備方法

Synthetic Pathways for 2,4-Difluororesorcinol

Nucleophilic Aromatic Methoxylation

The synthesis begins with 1,2,3,4-tetrafluoro-5-nitrobenzene , which undergoes methoxylation via sodium methoxide in anhydrous methanol. At 4°C, nitro groups activate the aromatic ring for nucleophilic substitution, selectively replacing fluorines at the 2- and 4-positions with methoxy groups .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 4°C → room temperature |

| Solvent | Methanol |

| Reagent | Sodium methoxide (30%) |

| Yield | 96% |

This step produces 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene , confirmed by NMR () . The narrow temperature range minimizes side reactions, while excess methoxide ensures complete substitution.

Catalytic Hydrogenation of Nitro Group

The nitro moiety in 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is reduced to an amine using palladium on carbon (10% Pd/C) under hydrogen atmosphere. Ethyl acetate serves as the solvent to enhance catalyst activity and product solubility .

Optimization Insights

-

Catalyst Loading : 2.65 g Pd/C per 26 g substrate achieves quantitative yield.

-

Reaction Time : Overnight stirring ensures complete reduction.

-

Workup : Filtration through celite removes catalyst, avoiding product contamination.

The intermediate 3,5-difluoro-2,4-dimethoxyaniline is obtained in near-quantitative yield, with no purification required for subsequent steps .

Diazotization and Hypophosphorous Acid Treatment

The amine undergoes diazotization with sodium nitrite in hydrochloric acid at 4°C, forming a diazonium salt. Subsequent treatment with hypophosphorous acid (50% aqueous) replaces the diazonium group with hydrogen .

Critical Parameters

| Variable | Optimal Range |

|---|---|

| Temperature | 4°C (maintained) |

| Acid Concentration | 4 N HCl |

| Reaction Time | 2 hours post-warming |

| Yield | 90% |

This step yields 1,3-difluoro-2,4-dimethoxybenzene , characterized by NMR () . Excess hypophosphorous acid prevents diazonium salt accumulation, reducing explosion risks.

Demethylation with Boron Tribromide

Final demethylation employs boron tribromide (BBr) in dichloromethane at 4°C. The strong Lewis acid cleaves methoxy groups, regenerating hydroxyl functionalities .

Process Details

-

BBr Stoichiometry : 3 equivalents (1 M in CHCl)

-

Reaction Monitoring : TLC confirms complete demethylation within 15 hours.

-

Workup : Ice-water quench followed by dichloromethane extraction.

This compound is isolated in 93% yield after silica gel chromatography, with NMR () and HRMS validation .

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz, CDCl) :

High-Resolution Mass Spectrometry (HRMS)

Process Challenges and Mitigation

Byproduct Formation

Trace 2,4,6-trichlorophenol (0.152 wt%) observed in analogous chlorination systems highlights the importance of precise stoichiometry to avoid over-halogenation.

Comparative Analysis with Chlorinated Analogues

While 2,4-dichlorophenol synthesis uses catalytic chlorination , fluorination demands milder conditions due to fluorine’s higher electronegativity and smaller atomic radius. The Huang Group’s method avoids harsh chlorinating agents (e.g., Cl gas), instead relying on nucleophilic displacement .

Industrial Scalability Considerations

化学反応の分析

反応の種類: 2,4-ジフルオロレゾルシノールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキノンを形成することができます。

還元: この化合物は、ジヒドロキシ誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 酸性条件下で、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬。

置換: 水酸化ナトリウム (NaOH) や炭酸カリウム (K2CO3) などの塩基の存在下で、アミンやチオールなどの求核剤.

主な生成物:

酸化: ジフルオロキノンの生成。

還元: ジヒドロキシベンゼン誘導体の生成。

置換: 置換レゾルシノール誘導体の生成.

科学的研究の応用

Fluorescent Dye Precursor

One of the primary applications of 2,4-Difluororesorcinol is as a precursor for synthesizing fluorescent dyes. It is utilized in the preparation of various fluorophores such as fluorescein, coumarin, and resorufin analogs. These compounds are essential in biological assays due to their fluorescent properties, allowing for sensitive detection methods.

Case Study: Synthesis of Fluorescent Probes

A notable study involved the synthesis of novel fluorinated fluoresceins using DFR as a starting material. The resulting compounds demonstrated enhanced fluorescence properties suitable for imaging applications in live cells . This application underscores DFR's role in developing tools for biological research.

Enzyme Activity Monitoring

DFR has been employed in assays to monitor enzyme activity, particularly in the context of reactive oxygen species (ROS) detection. Its derivatives can be used to create sensitive probes that react with ROS, facilitating the measurement of enzyme activities related to oxidative stress.

Application Example

In a study examining enzyme-linked immunosorbent assays (ELISAs), DFR derivatives were shown to effectively detect hydrogen peroxide levels through fluorescence emission . This method is crucial for assessing physiological functions and monitoring exposure to harmful substances.

Drug Discovery and Development

The compound's ability to act as a building block in drug discovery has been highlighted in several studies. DFR serves as a scaffold for designing new pharmacophores with potential therapeutic effects.

Case Study: Kinetic Target-Guided Synthesis

Research utilizing DFR has demonstrated its effectiveness in kinetic target-guided synthesis (KTGS), where it aids in assembling biologically active ligands through covalent bonding strategies . This approach has led to the identification of novel compounds with promising biological activities across various therapeutic areas.

Material Science Applications

In materials science, DFR is investigated for its potential use in creating advanced materials with unique optical properties. Its incorporation into polymer matrices can enhance the photophysical characteristics of materials used in electronics and photonics.

Data Table: Optical Properties Comparison

| Compound | Absorption Max (nm) | Emission Max (nm) | Applications |

|---|---|---|---|

| This compound | 337 | 450 | Fluorescent probes |

| Fluorescein | 494 | 520 | Biological imaging |

| Coumarin | 330 | 455 | Laser dyes |

作用機序

2,4-ジフルオロレゾルシノールの作用機序は、主に、水素結合と疎水性相互作用を介して生体分子と相互作用する能力に関連しています。 フッ素原子の存在は、化合物の親油性と代謝安定性を高め、医薬品化学における貴重な足場となっています 。 ヒドロキシル基は、標的タンパク質との強い水素結合の形成を可能にし、酵素活性の阻害または調節につながる可能性があります .

類似の化合物:

レゾルシノール: 1位と3位にヒドロキシル基を持っていますが、フッ素原子は持っていません。

2,4-ジクロロレゾルシノール: フッ素の代わりに塩素原子を持つ塩素化類似体。

2,4-ジブロモレゾルシノール: フッ素の代わりに臭素原子を持つ臭素化類似体.

独自性: 2,4-ジフルオロレゾルシノールは、フッ素原子の存在により、塩素化および臭素化類似体に比べて、電気陰性度、代謝安定性、親油性などの明確な特性を付与している点でユニークです 。これらの特性は、化学的および生物学的安定性を向上させる必要がある用途で特に役立ちます。

類似化合物との比較

Structural and Chemical Properties

Table 1: Physical and Chemical Properties of Fluorinated Resorcinol Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | pKa Range | Solubility |

|---|---|---|---|---|---|

| 2,4-Difluororesorcinol | 195136-71-1 | C₆H₄F₂O₂ | 146.09 | 3.3–6.1 | Slightly in H₂O |

| 2-Fluororesorcinol | 103068-40-2 | C₆H₅FO₂ | 128.10 | 4.1–5.8 | Moderate in H₂O |

| 4-Fluororesorcinol | 103068-41-3 | C₆H₅FO₂ | 128.10 | 3.8–5.5 | Moderate in H₂O |

| Resorcinol (non-fluorinated) | 108-46-3 | C₆H₆O₂ | 110.11 | 6.5 | Highly soluble |

Key Observations :

- Fluorination lowers pKa values due to the electron-withdrawing effect of fluorine, enhancing acidity compared to resorcinol .

- This compound exhibits the lowest pKa (3.3–6.1), making it more reactive in acidic conditions .

Photophysical and Functional Performance

Table 2: Photophysical Properties of Fluorinated Fluoresceins Derived from Resorcinols

| Precursor | Quantum Yield (Φ) | Photostability | pH Sensitivity |

|---|---|---|---|

| This compound | 0.85–0.97 | High | Low (pKa ~3.3) |

| 2-Fluororesorcinol | 0.78–0.88 | Moderate | Moderate |

| 4-Fluororesorcinol | 0.80–0.90 | Moderate | Moderate |

| Resorcinol | 0.65–0.75 | Low | High (pKa ~6.5) |

Key Observations :

- Fluorinated fluoresceins derived from this compound exhibit superior quantum yields (Φ = 0.85–0.97) and photostability, ideal for long-term bioimaging .

- Lower pKa values enable fluorescence activation in acidic microenvironments (e.g., lysosomes), unlike non-fluorinated fluoresceins .

Key Observations :

- This compound synthesis achieves high yields (92%) via BBr₃-mediated demethylation but requires strict temperature control to avoid byproducts .

- Mono-fluorinated analogs face challenges in regioselectivity and purification .

Key Observations :

- This compound is highly toxic (H301), necessitating rigorous safety protocols during handling .

生物活性

2,4-Difluororesorcinol (DFR) is a fluorinated derivative of resorcinol, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activity and potential applications in drug development and diagnostic assays.

- Molecular Formula : C_6H_4F_2O_2

- Molecular Weight : 162.09 g/mol

- CAS Number : 195136-71-1

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound for research and application:

Antimicrobial Activity

Research indicates that DFR demonstrates significant antimicrobial properties. In studies involving various bacterial strains, DFR showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Properties

DFR has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that DFR effectively scavenges free radicals.

| Concentration (µg/mL) | % Radical Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

The biological activity of DFR can be attributed to its ability to modulate various cellular pathways. Studies have demonstrated that it can influence the expression of genes associated with apoptosis and inflammation. Specifically, DFR has been shown to activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sun et al. (2020) evaluated the antimicrobial efficacy of DFR in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. Results indicated that DFR not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antioxidant Activity in Neuronal Cells

In another investigation, DFR was tested for its neuroprotective effects in neuronal cell lines exposed to oxidative stress. The results showed that DFR treatment significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.

Applications in Drug Development

Given its biological activities, DFR is being explored as a scaffold for developing new pharmaceuticals. Its ability to act as a fluorinated building block allows for the synthesis of novel compounds with enhanced pharmacological properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,4-Difluororesorcinol to minimize symmetric byproducts?

- Methodological Answer : The synthesis of this compound via stepwise Friedel-Crafts reactions requires precise control of reaction conditions. For example, using methanesulfonic acid as both catalyst and solvent at low temperatures (e.g., 0°C) can suppress competing reactions that generate symmetric fluorescein derivatives. Purification via reverse-phase HPLC is critical to isolate the target compound from byproducts like non-fluorinated fluorescein . Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometric ratios of precursors (e.g., resorcinol and phthalic anhydride) are essential steps to improve yield and purity.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to verify fluorination patterns and NMR to confirm aromatic proton environments. Two-dimensional NMR (e.g., COSY, HSQC) can resolve overlapping signals in complex mixtures .

- High-Performance Liquid Chromatography (HPLC) : Employ gradient elution with UV detection to assess purity, particularly when separating diastereomers (e.g., Z/E isomers in coumarin derivatives) .

- Elemental Analysis : Validate empirical formulas by comparing experimental and theoretical carbon, hydrogen, and fluorine percentages.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps .

- Emergency Measures : In case of ingestion, immediately contact poison control and rinse the mouth with water. Avoid inducing vomiting. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

- Storage : Store in airtight containers at 0–6°C to prevent degradation and ensure lab ventilation systems are explosion-proof due to flammability risks .

Advanced Research Questions

Q. How do fluorination patterns influence the electronic properties of this compound in fluorescein derivatives?

- Methodological Answer : Fluorine substituents at the 2- and 4-positions of resorcinol alter electron-withdrawing effects, which can be quantified via density functional theory (DFT) calculations. Experimentally, compare absorption/emission spectra of fluorinated vs. non-fluorinated fluoresceins. For example, asymmetrical fluorination (as in Athens Green derivatives) enhances photostability and pH sensitivity compared to symmetrical analogs, making them suitable for intracellular pH sensing . Synthesize control compounds (e.g., 3,5-difluoro or mono-fluoro derivatives) to isolate positional effects.

Q. How can researchers resolve contradictions in reported photophysical properties of this compound derivatives across studies?

- Methodological Answer :

- Systematic Reviews : Conduct scoping studies to map methodological variations (e.g., solvent polarity, excitation wavelengths) that may explain discrepancies. Use frameworks like PRISMA to ensure transparency in literature screening .

- Controlled Replication : Reproduce key experiments under standardized conditions (e.g., fixed temperature, pH 7.4 buffer) while varying one parameter at a time (e.g., fluorination degree).

- Meta-Analysis : Apply statistical models to aggregate data from multiple studies, adjusting for biases such as inadequate blinding or allocation concealment .

Q. What strategies mitigate biases in toxicity assessments of this compound during preclinical studies?

- Methodological Answer :

- Blinding and Randomization : Ensure experimenters are blinded to treatment groups during data collection. Use random number generators for animal cohort assignments .

- Positive/Negative Controls : Include known toxicants (e.g., phenol derivatives) and vehicle-only groups to validate assay sensitivity.

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects and avoid overinterpreting threshold-based toxicity .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying nucleophilic/electrophilic sites. Compare with experimental data (e.g., regioselectivity in Friedel-Crafts reactions) .

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics. Validate predictions via kinetic isotope effect studies.

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values. Use tools like GraphPad Prism for curve fitting and outlier detection.

- ANOVA with Post Hoc Tests : Compare means across dose groups, applying corrections (e.g., Tukey’s HSD) to control family-wise error rates.

- Power Analysis : Precalculate sample sizes using G*Power to ensure sufficient statistical power (≥0.8) for detecting biologically relevant effects .

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

- Methodological Answer :

- Detailed Reaction Logs : Record exact temperatures, solvent batches, and stirring rates. For air-sensitive steps, note glovebox oxygen/moisture levels.

- Spectroscopic Data : Include raw NMR/Fourier-transform infrared (FTIR) spectra in supplementary materials, annotating key peaks.

- Yield Calculations : Report isolated yields and purity (e.g., >97% by HPLC) rather than crude yields .

Q. Ethical and Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example, a study on fluorinated fluoresceins for bioimaging should address gaps in pH sensitivity (Novelty) while ensuring animal use complies with institutional ethics guidelines (Ethical) . Use PICO (Population, Intervention, Comparison, Outcome) for clinical-relevant studies, e.g., comparing fluorinated vs. non-fluorinated probes in cellular models.

特性

IUPAC Name |

2,4-difluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNBFQFUGXNAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445607 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-71-1 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。